molecular formula C19H38O2 B106832 Cetyl glycidyl ether CAS No. 15965-99-8

Cetyl glycidyl ether

Cat. No.: B106832
CAS No.: 15965-99-8
M. Wt: 298.5 g/mol
InChI Key: YZUMRMCHAJVDRT-UHFFFAOYSA-N
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Description

Cetyl glycidyl ether, also known as 2-(hexadecyloxy)methyl)oxirane, is an organic compound with the molecular formula C19H38O2. It is a type of glycidyl ether, which is characterized by the presence of an epoxide group attached to an alkyl chain. This compound is commonly used in various industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Cetyl glycidyl ether, also known as glycidyl hexadecyl ether, is a chemical compound with the molecular formula C19H38O2 Glycidyl ethers, in general, are known to interact with various biological and chemical entities due to the high reactivity of their oxirane group .

Mode of Action

Glycidyl ethers are known for their reactivity, primarily due to the presence of an epoxide group . This group can undergo reactions with a variety of nucleophiles, leading to the opening of the epoxide ring and formation of new bonds . This property allows glycidyl ethers to participate in a wide range of chemical transformations.

Biochemical Pathways

Glycidyl ethers are known to be involved in the synthesis of glyceryl ethers . These compounds can be naturally isolated from shark liver oil and the skin of animals such as stingrays and chimeras and exhibit potential anti-fouling activity . The synthetic approach developed includes two distinct methods of preparation .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. The physicochemical properties of the compound, such as its molecular weight and structure, suggest that it may have significant lipophilicity This could potentially influence its absorption and distribution within the body

Result of Action

Glycidyl ethers, in general, are known for their ability to react with a variety of substrates due to the presence of an epoxide group . This reactivity can lead to various chemical transformations, potentially resulting in the formation of new compounds with diverse properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the hydrolysis of hydrophobic glycidyl ethers in pressurized water media can lead to the formation of the corresponding glyceryl ethers in good to excellent selectivity within several minutes without a catalyst . This suggests that the reaction environment can significantly influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

For instance, glycidyl ethers of quercetin have been synthesized and their interactions with various groups have been studied . It’s plausible that Cetyl glycidyl ether may have similar interactions, but specific enzymes, proteins, or other biomolecules it interacts with are not currently known.

Cellular Effects

The specific cellular effects of this compound are not well-documented. Glycidyl ethers have been shown to have certain effects on cells. For example, they have been used in the creation of new polymeric materials with nonlinear optical (NLO) properties, which have applications in photonics and optoelectronics

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented. Glycidyl ethers have been shown to undergo certain reactions. For instance, glycidation of certain hydroxy groups has been observed in the synthesis of glycidyl ethers of quercetin . It’s plausible that this compound may undergo similar reactions, but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently known.

Temporal Effects in Laboratory Settings

Glycidyl ethers have been used in the synthesis of new polymeric materials, suggesting they have some degree of stability .

Dosage Effects in Animal Models

Animal models have played a critical role in exploring and describing disease pathophysiology and in testing new therapeutic agents .

Metabolic Pathways

The metabolic network of a living cell is highly intricate and involves complex interactions between various pathways .

Transport and Distribution

Glycidyl ethers have been used in the creation of new polymeric materials, suggesting they can be incorporated into a polymeric material as dopants or structural elements .

Subcellular Localization

Rna localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cetyl glycidyl ether can be synthesized through the reaction of cetyl alcohol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction typically involves the following steps:

    Formation of the alkoxide ion: Cetyl alcohol is reacted with sodium hydroxide to form the cetyl alkoxide ion.

    Nucleophilic substitution: The cetyl alkoxide ion then reacts with epichlorohydrin, resulting in the formation of this compound.

The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts, such as quaternary ammonium salts, can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Cetyl glycidyl ether undergoes various chemical reactions, including:

    Epoxide ring-opening reactions: The epoxide group in this compound is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and reduction: The compound can be oxidized to form corresponding glycidyl esters or reduced to form alcohols.

    Substitution reactions: The epoxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing agents: Hydrogen peroxide, peracids

    Reducing agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Epoxide ring-opening: Formation of glycidyl amines, glycidyl alcohols, and glycidyl thiols

    Oxidation: Formation of glycidyl esters

    Reduction: Formation of cetyl alcohol derivatives

Scientific Research Applications

Chemistry

Cetyl glycidyl ether is used as a reactive intermediate in the synthesis of various chemical compounds. Its epoxide group makes it a valuable building block for the production of polymers, resins, and surfactants.

Biology

In biological research, this compound is used as a cross-linking agent for proteins and other biomolecules. Its ability to form stable covalent bonds with nucleophiles makes it useful in the study of protein-protein interactions and enzyme mechanisms.

Medicine

This compound is explored for its potential use in drug delivery systems. Its ability to form stable conjugates with therapeutic agents can enhance the stability and bioavailability of drugs.

Industry

In industrial applications, this compound is used as a surfactant and emulsifier in the formulation of cosmetics, personal care products, and lubricants. Its ability to reduce surface tension and improve the stability of emulsions makes it a valuable ingredient in these products.

Comparison with Similar Compounds

Similar Compounds

    Glycidyl ethers: Other glycidyl ethers, such as ethylene glycol diglycidyl ether and propylene glycol diglycidyl ether, share similar chemical properties with cetyl glycidyl ether.

    Epoxides: Compounds like epichlorohydrin and glycidol also contain epoxide groups and exhibit similar reactivity.

Uniqueness

This compound is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its surfactant and emulsifying capabilities. This makes it particularly useful in applications where both reactivity and hydrophobicity are desired.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical properties, particularly the reactivity of its epoxide group, make it a valuable building block for various synthetic and industrial processes

Properties

IUPAC Name

2-(hexadecoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-19-18-21-19/h19H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUMRMCHAJVDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880874
Record name Cetyl glycidyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15965-99-8
Record name Hexadecyl glycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15965-99-8
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Record name Cetyl glycidyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2-[(hexadecyloxy)methyl]-
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Record name Cetyl glycidyl ether
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Record name [(hexadecyloxy)methyl]oxirane
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Record name CETYL GLYCIDYL ETHER
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Synthesis routes and methods

Procedure details

To a solution of 3-chloro-2-hydroxypropyl hexadecyl ether (10 g, 0.0311 moles in 20 mls water at 90° C. under argon was added a 50% solution of sodium hydroxide (1.37 g, 0.0343 moles) in 10 mls water over 15 minutes. The reaction was heated under the same conditions for 3 additional hours. Sample was purified by distillation (yield=60%). Upon cooling a white solid formed.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of Glycidyl hexadecyl ether in material science?

A1: Glycidyl hexadecyl ether (also known as Cetyl glycidyl ether) is primarily used as a hydrophobic modifier for various materials. For instance, it can be grafted onto polysaccharides like guar, hydroxyethyl guar, hyaluronic acid, and bacterial cellulose to alter their properties. [, ] This modification can lead to the formation of amphiphilic systems, potentially influencing the material's viscosity, self-assembly behavior, and interaction with aqueous environments. [] Additionally, it has been used in the development of antimicrobial coatings for surgical sutures, contributing to the long-term release of silver nanoparticles. []

Q2: How does Glycidyl hexadecyl ether contribute to the development of antibacterial materials?

A2: Glycidyl hexadecyl ether can be used as an active agent to chemically modify materials like bacterial cellulose, imparting antibacterial properties. [] This is achieved by covalently attaching the molecule to the hydroxyl groups of the cellulose structure. While the exact mechanism of action is not fully elucidated in the provided research, this modification has shown a significant reduction in bacterial adhesion and growth for both Staphylococcus aureus and Escherichia coli. []

Q3: Can you explain the role of Glycidyl hexadecyl ether in the synthesis of lipophilic polyamines and their potential applications?

A3: Glycidyl hexadecyl ether serves as a crucial building block in synthesizing lipophilic polyamines. [] The process involves reacting it with polyamines like norspermine or triethylenetetramine, utilizing the reactivity of the epoxide ring. This reaction results in the incorporation of a lipophilic hexadecyl chain into the polyamine structure. These modified polyamines have shown potential as antitumor agents, as their lipophilic nature might enhance their cellular uptake and interaction with biological targets. []

Q4: How does the incorporation of Glycidyl hexadecyl ether affect the properties of epoxy-based dielectric materials?

A4: Research suggests that incorporating Glycidyl hexadecyl ether as a functional network modifier (FNM) in epoxy-based networks can significantly alter their dielectric properties. [] Specifically, it leads to a decrease in the glass transition temperature (Tg), a reduction in permittivity, and lower dielectric losses. [] Additionally, it enhances the DC conductivity and AC breakdown strength of the material. [] These changes are attributed to the specific chemical interactions of the Glycidyl hexadecyl ether within the epoxy network, influencing the material's overall structure and electrical behavior. []

Q5: Are there any studies exploring the use of Glycidyl hexadecyl ether in drug delivery systems?

A5: Yes, Glycidyl hexadecyl ether has been investigated in the context of gene delivery. [] It was used to synthesize PEI lipids, which were then incorporated into cationic liposomes and PLGA nanoparticles. [] These systems, designed for delivering plasmid DNA, demonstrated lower toxicity and enhanced transfection efficacy compared to traditional high molecular weight PEI-based systems. [] This suggests the potential of Glycidyl hexadecyl ether-derived components in improving the efficiency and safety of gene delivery platforms.

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